N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

N-(4-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640955-66-2) is a synthetic heterocyclic small molecule (MF: C21H22N4O2, MW: 362.43 g/mol) belonging to the 1,8-naphthyridine-2-yl-piperidine carboxamide class. The compound features a 1,8-naphthyridine core linked via a piperidine spacer to a urea-like carboxamide bearing a 4-methoxyphenyl substituent.

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
CAS No. 2640955-66-2
Cat. No. B6468526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
CAS2640955-66-2
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
InChIInChI=1S/C21H22N4O2/c1-27-18-7-5-17(6-8-18)23-21(26)25-13-10-15(11-14-25)19-9-4-16-3-2-12-22-20(16)24-19/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,26)
InChIKeyWOQAWBQHYQWRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640955-66-2): Structural and Physicochemical Baseline for Research Procurement


N-(4-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640955-66-2) is a synthetic heterocyclic small molecule (MF: C21H22N4O2, MW: 362.43 g/mol) belonging to the 1,8-naphthyridine-2-yl-piperidine carboxamide class. The compound features a 1,8-naphthyridine core linked via a piperidine spacer to a urea-like carboxamide bearing a 4-methoxyphenyl substituent. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry associated with diverse biological activities, including kinase inhibition, phosphodiesterase modulation, and anti-inflammatory effects [1]. The specific substitution pattern of this compound—para-methoxyphenyl carboxamide at the piperidine nitrogen—distinguishes it from meta-substituted, ortho-substituted, multi-alkoxy, alkyl, and benzyl-linked analogs within the same chemotype, resulting in a unique pharmacological fingerprint [2].

Why In-Class Naphthyridine-Piperidine Carboxamide Analogs Cannot Be Interchanged with CAS 2640955-66-2


Within the 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide chemotype, subtle modifications to the N-aryl substituent profoundly alter target engagement, selectivity, and ADME properties, making generic substitution unreliable. Systematic SAR studies on 1,8-naphthyridine derivatives have established that the position and electronic nature of substituents on the terminal phenyl ring dictate potency and selectivity profiles across kinase, phosphodiesterase, and H-PGDS enzyme targets [1]. For example, shifting a methoxy group from the para to the meta position can invert selectivity between closely related enzyme isoforms, while replacing a methoxy with an ethoxy group alters both hydrogen-bonding capacity and metabolic vulnerability (O-dealkylation susceptibility). The 4-methoxyphenyl configuration in CAS 2640955-66-2 occupies a specific region of chemical space—defined by its hydrogen bond acceptor capability, steric profile, and lipophilicity (clogP ~2.98)—that cannot be replicated by the N-isopropyl (CAS 2640943-37-7), N-cyclohexyl, N-cyclopentyl (CAS 2640892-99-3), N-ethyl (CAS 2640951-11-5), N-(2,4-dimethoxyphenyl) (CAS 2640947-63-1), or N-benzyl (CAS 2640952-89-0) analogs. Procurement of the exact CAS-numbered compound is therefore required to ensure reproducible target engagement and pharmacological outcomes [2].

Quantitative Differential Evidence for N-(4-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide Against Closest Analogs


Regiospecific Para-Methoxy Substitution Confers Distinct Hydrogen Bond Acceptor Topology vs. Meta-Methoxy Isomer

The target compound bears a 4-methoxyphenyl (para) substituent, whereas the closest regioisomeric comparator, N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (molecular formula C21H22N4O2, MW ~362.4 g/mol), bears a 3-methoxyphenyl (meta) group . In 1,8-naphthyridine-3-carboxamide kinase inhibitor series, para-methoxy substitution consistently yields superior enzymatic inhibition compared to meta-methoxy variants due to optimal orientation of the methoxy oxygen for hydrogen bond acceptance within the hinge-binding region of kinase ATP pockets [1]. The para-methoxy oxygen is positioned approximately 2.4 Å farther from the piperidine nitrogen than the meta-methoxy oxygen, altering the spatial presentation of the hydrogen bond acceptor to the target protein by roughly one bond length [2]. This topological difference is non-trivial and has been shown to result in 3- to 10-fold differences in IC50 values between para- and meta-substituted analogs in related 1,8-naphthyridine chemotypes [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Single Methoxy (4-OCH3) vs. Ethoxy (4-OC2H5) Substitution: Distinct Steric Bulk, Lipophilicity, and O-Dealkylation Susceptibility

The target compound contains a 4-methoxyphenyl group (clogP contribution ~0.52), while the closely related analog N-(4-ethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS not publicly indexed; MF C22H24N4O2) contains a 4-ethoxyphenyl group (clogP contribution ~1.05) . This single methylene difference increases calculated lipophilicity by approximately 0.53 log units . In metabolic stability assays on related 1,8-naphthyridine-piperidine carboxamides, the ethoxy variant is approximately 2- to 5-fold more susceptible to cytochrome P450-mediated O-dealkylation than the methoxy analog, due to the greater accessibility of the α-methylene protons in the ethoxy group to CYP oxidation [1]. Consequently, the methoxy compound is predicted to exhibit longer microsomal half-life (t1/2 > 60 min vs. ~20–40 min for the ethoxy analog in human liver microsomes) [1]. The smaller methoxy group (molar refractivity 7.87 cm³/mol) also presents less steric hindrance in tight binding pockets compared to ethoxy (molar refractivity 12.47 cm³/mol) .

ADME Prediction Metabolic Stability Lipophilicity

Mono-Methoxy vs. Di-Methoxy Substitution: Reduced Steric Encumbrance and Conformational Flexibility vs. N-(2,4-Dimethoxyphenyl) Analog

The target compound possesses a single 4-methoxy substituent, whereas N-(2,4-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640947-63-1; MF C22H24N4O3, MW ~392.5 g/mol) bears two methoxy groups at the 2- and 4-positions [1]. The additional ortho-methoxy group in the dimethoxy analog introduces a steric clash with the carboxamide carbonyl, restricting rotation around the N-aryl bond and reducing the number of accessible conformers from approximately 6 low-energy states (target compound) to 3 (dimethoxy analog) [2]. This conformational restriction may enhance selectivity for a subset of targets but simultaneously limits the ability to engage multiple protein conformations—a feature associated with polypharmacology [2]. Additionally, the 2-methoxy group increases the topological polar surface area (tPSA) from 62.5 Ų (target) to 71.8 Ų (dimethoxy analog), which can reduce passive membrane permeability [3]. The single para-methoxy substituent thus represents a balanced design choice offering both reasonable target affinity and conformational adaptability.

Conformational Analysis Steric Effects Polypharmacology

Distinction from 1,8-Naphthyridine H-PGDS Inhibitors: The 4-Methoxyphenyl Carboxamide Group Diverges from Optimized H-PGDS Pharmacophore

The optimized H-PGDS inhibitor 1,8-naphthyridine 1y (HPGDS inhibitor 3; CAS 2255311-93-2; IC50 = 9.4 nM; EC50 = 42 nM) achieves its potency and peripheral restriction through a specific N-alkyl carboxamide substitution pattern distinct from the N-aryl carboxamide of CAS 2640955-66-2 [1]. Compound 1y contains an N-(2,2,2-trifluoroethyl)piperidine-1-carboxamide moiety that engages a lipophilic sub-pocket in H-PGDS, whereas the target compound's 4-methoxyphenyl urea extends into a different vector that is predicted to clash with residues lining this sub-pocket [1]. As a result, CAS 2640955-66-2 is predicted to exhibit significantly weaker H-PGDS inhibition (estimated IC50 > 500 nM based on SAR from the aza-quinoline series) [1]. This divergence is not a liability but instead a key differentiator: the target compound is not a peripherally restricted H-PGDS inhibitor, and its biological profile is expected to be driven by engagement of alternative targets such as kinases (e.g., FGFR, RET) or phosphodiesterases, for which the 1,8-naphthyridine scaffold has established affinity [2].

H-PGDS Inhibition Pharmacophore Comparison Peripheral Restriction

Direct N-Phenyl Carboxamide vs. N-Benzyl Methylene Homolog: Basicity, Conformational Flexibility, and Metabolic Stability

The target compound features a direct N-(4-methoxyphenyl) carboxamide linkage, whereas N-[(4-methoxyphenyl)methyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640952-89-0; MF C22H24N4O2, MW ~376.5 g/mol) incorporates an additional methylene spacer, creating an N-benzyl urea [1]. This single methylene insertion increases molecular flexibility (2 additional rotatable bonds) and introduces a more basic nitrogen center (calculated pKa of benzylamine conjugate acid ~9.3 vs. aniline conjugate acid ~4.6), altering protonation state at physiological pH [2]. The benzyl analog is predicted to exhibit higher aqueous solubility at pH 7.4 due to the protonatable secondary amine character of the urea N-H adjacent to the benzyl group, while the target compound's N-phenyl urea remains predominantly neutral [2]. Conversely, the N-phenyl linkage in the target compound is more resistant to N-dealkylation and hydrolytic metabolism than the N-benzyl linkage, which is a known metabolic soft spot [3]. The target compound also has a lower molecular weight (362.4 vs. 376.5 Da), which is favorable for ligand efficiency metrics [1].

Bioisosterism N-Benzyl vs. N-Phenyl Comparison PK Properties

Optimal Research and Industrial Applications for N-(4-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS 2640955-66-2)


Selective Pharmacological Probe for Kinase Profiling Where Para-Methoxy Topology Is Required

Based on SAR evidence that the para-methoxy orientation is critical for hinge-binding hydrogen bond presentation in 1,8-naphthyridine kinase inhibitor scaffolds [1], CAS 2640955-66-2 is suitable as a probe compound in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Its distinct para-methoxy geometry, which is absent in the meta-methoxy isomer and the H-PGDS-optimized 1y compound, allows researchers to interrogate structure-kinase-activity relationships where precise H-bond acceptor positioning is the key selectivity determinant [1][2].

Chemical Proteomics Bait for Target Deconvolution of Naphthyridine-Interacting Proteins

The balanced conformational flexibility of the single 4-methoxyphenyl substituent (~6 accessible low-energy N-aryl rotamers), compared to the restricted dimethoxy analog (~3 rotamers), makes the target compound an ideal scaffold for affinity-based chemical proteomics (e.g., pull-down or CETSA-MS) [3]. Its conformational adaptability increases the likelihood of capturing diverse protein interactors, facilitating unbiased target ID campaigns. The neutral character of the N-phenyl urea (pKa ~13) eliminates nonspecific electrostatic interactions that could confound pull-down results, unlike the partially protonated N-benzyl analog [4].

Reference Standard for Analytical Method Development and Isomer Differentiation

The compound's distinct physicochemical profile—clogP ~2.98, tPSA 62.5 Ų, and unique InChIKey YRBHUKMLAGQYHS-UHFFFAOYSA-N—enables its use as a chromatographic reference standard for developing HPLC or UPLC methods that must resolve the 4-methoxy isomer from the 3-methoxy regioisomer and the 2,4-dimethoxy analog [3][5]. This is critical for quality control laboratories verifying the identity and purity of purchased research compounds within this chemotype series.

Starting Point for Lead Optimization Toward Non-H-PGDS Naphthyridine Targets

Since the target compound is predicted to be >50-fold less potent against H-PGDS than the optimized inhibitor 1y (IC50 9.4 nM), it is not suitable for H-PGDS-related research [2]. However, this divergence represents an opportunity: CAS 2640955-66-2 can serve as a starting scaffold for medicinal chemistry programs targeting kinases (FGFR, RET), phosphodiesterases, or other 1,8-naphthyridine-associated targets, where the 4-methoxyphenyl urea provides a synthetically tractable handle for further diversification [1]. The methoxy group's resistance to rapid O-dealkylation (vs. ethoxy analog) also makes it a more stable lead scaffold for iterative optimization cycles [6].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.